molecular formula C20H13F3N4O2S B1667036 Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)- CAS No. 659730-32-2

Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-

Cat. No. B1667036
M. Wt: 430.4 g/mol
InChI Key: YUTIXVXZQIQWGY-UHFFFAOYSA-N
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Description

This compound is a type of acetamide with a complex structure that includes a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group . It is part of a class of compounds that have found applications in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of this compound or its derivatives typically involves a two-step process. The first step is the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group attached to an acetamide base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 144-146°C, a boiling point of 346.6±42.0 °C, and a density of 1.666±0.06 g/cm3 .

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Various derivatives of acetamide have been synthesized and investigated for their potential antitumor activities. For instance, novel imidazole acyl urea derivatives, including N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-acetamide intermediates, exhibited inhibitory activities against human gastric carcinoma cells, comparable to known antitumor agents (Y. Zhu, 2015).
  • A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity against various cancer cell lines, highlighting the benzothiazole structure's pharmacophoric significance (L. Yurttaş et al., 2015).
  • Novel heterocyclic compounds with sulphamido moiety, including acetamide derivatives, were synthesized and shown to possess antimicrobial activities against a range of bacterial and fungal strains, suggesting their potential application in treating microbial infections (R. Nunna et al., 2014).

Structural and Crystallographic Analysis

  • Acetamide derivatives have been utilized in the study of molecular structure and intermolecular interactions. For instance, N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were analyzed, revealing intricate hydrogen bonding patterns and other intermolecular interactions, providing insights into the structural characteristics of these compounds (N. Boechat et al., 2011).

Pharmaceutical Applications

  • Compounds containing the acetamide moiety have been synthesized and evaluated for their pharmaceutical properties. For example, N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and tested for their Src kinase inhibitory and anticancer activities, demonstrating the therapeutic potential of acetamide derivatives in oncology (Asal Fallah-Tafti et al., 2011).

Future Directions

The future directions for this compound and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTIXVXZQIQWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216178
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-

CAS RN

659730-32-2
Record name AMG-517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]benzothiazol-2-ylamine, (Example 65), (97 mg, 0.25 mmol) and acetic anhydride (0.24 mL, 2.5 mmol) was heated in a 105° C. oil bath for 8 h. The solvent was evaporated and the solid that formed was recrystallized from EtOAc/hexanes, and dried under vacuum to give the title compound. MS (ESI, pos. ion) m/z: 431 (M+1). Mp: 219.0–220.5° C. Anal. Calcd for C20H13F3N4O2S.0.75 H2O: C, 54.11; H, 3.29; N, 12.62; S, 7.22. Found: C, 54.12; H, 3.07; N, 12.61; S, 7.30.
Name
4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]benzothiazol-2-ylamine
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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